BenchChemオンラインストアへようこそ!

N-(naphthalen-1-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Gallium resistance AXL kinase Lung adenocarcinoma

N-(Naphthalen-1-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS 557779-42-7, molecular formula C₁₈H₁₃N₅O, molecular weight 315.33) is a synthetic small molecule belonging to the amide-tetrazole chemotype class. It features a naphthalen-1-yl group linked via an amide bond to a benzamide scaffold that bears a 1H-tetrazol-1-yl substituent at the meta (3-) position.

Molecular Formula C18H13N5O
Molecular Weight 315.336
CAS No. 557779-42-7
Cat. No. B2790557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
CAS557779-42-7
Molecular FormulaC18H13N5O
Molecular Weight315.336
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C18H13N5O/c24-18(14-7-3-8-15(11-14)23-12-19-21-22-23)20-17-10-4-6-13-5-1-2-9-16(13)17/h1-12H,(H,20,24)
InChIKeyMENNRFJWMYTILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Naphthalen-1-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 557779-42-7): Baseline Chemotype and Procurement-Relevant Identity


N-(Naphthalen-1-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide (CAS 557779-42-7, molecular formula C₁₈H₁₃N₅O, molecular weight 315.33) is a synthetic small molecule belonging to the amide-tetrazole chemotype class. It features a naphthalen-1-yl group linked via an amide bond to a benzamide scaffold that bears a 1H-tetrazol-1-yl substituent at the meta (3-) position. The compound was identified as lead '7919469' in a virtual screening campaign targeting the AXL kinase homology model and subsequently profiled in gallium-resistant lung adenocarcinoma cells [1]. Additionally, the compound falls within the generic scope of amide-tetrazole ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors disclosed in US patent 5,461,049, indicating a multi-target pharmacological potential [2].

Why Generic Substitution Fails for N-(Naphthalen-1-yl)-3-(1H-tetrazol-1-yl)benzamide (557779-42-7)


The tetrazole-amide chemotype is not monolithic; subtle positional isomerism and N-aryl substitution profoundly alter target engagement and resistance-reversal capacity. The 3-(tetrazol-1-yl)benzamide scaffold of 557779-42-7 was specifically selected from eight virtual screening series for its fit to an AXL kinase homology model, while the naphthalen-1-yl amide moiety contributes critical hydrophobic contacts [1]. Simply substituting the regioisomeric 4-tetrazolyl benzamide (CAS 332176-90-6) or replacing the naphthalen-1-yl with a smaller aryl group risks loss of the AXL-directed anti-proliferative activity observed in gallium-resistant cells. Moreover, the tetrazole ring functions as a metabolically stable carboxylic acid bioisostere, a feature not replicated by ester or acid analogs, which is foundational to the ACAT-inhibitory potential described in US patent 5,461,049 [2]. These structural determinants cannot be assumed interchangeable within the broader tetrazole-amide class.

Quantitative Differentiation Evidence for N-(Naphthalen-1-yl)-3-(1H-tetrazol-1-yl)benzamide (557779-42-7) Against Scientific Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Gain Over Gallium Acetylacetonate

In a head-to-head anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 7919469 (i.e., 557779-42-7) exhibited a 13-fold increase in potency relative to gallium acetylacetonate (GaAcAc), the baseline gallium-based anticancer agent. The comparator lead compound 5476423 (a pyrazole-quinoline chemotype) attained an 80-fold increase in the same assay, demonstrating that 557779-42-7 occupies a distinct potency tier [1]. This establishes 557779-42-7 as a validated hit capable of overcoming acquired gallium resistance.

Gallium resistance AXL kinase Lung adenocarcinoma Virtual screening

AXL Kinase Pathway Engagement: Suppression of Resistance-Associated Protein Expression

The study demonstrated that gallium-resistant A549 cells (R-cells) show elevated expression of AXL receptor tyrosine kinase protein compared with gallium-sensitive (S) cells. Treatment with lead compound 7919469 (557779-42-7) significantly suppressed AXL protein levels, directly linking its anti-proliferative activity to modulation of this clinically validated resistance target [1]. While quantitative densitometry values were not provided in the abstract, the qualitative suppression of AXL expression represents a mechanistic differentiation from the baseline GaAcAc, which does not engage this pathway.

AXL kinase Receptor tyrosine kinase Gallium resistance Protein suppression

Combinatorial Efficacy: Synergistic Potentiation of Gallium Acetylacetonate in Resistant Cells

When 7919469 (557779-42-7) was combined with gallium acetylacetonate (GaAcAc) in R-cells, the efficacy of GaAcAc was increased by 1.2-fold. In comparison, compound 5476423 enhanced GaAcAc efficacy by 2-fold under identical conditions [1]. While modest, this chemosensitization effect demonstrates that 557779-42-7 can partially restore gallium sensitivity, a property not observed with GaAcAc alone.

Drug combination Gallium sensitization Resistance reversal Combinatorial therapy

Regioisomeric Differentiation: Meta-Substituted Tetrazole Benzamide Versus Para-Substituted Analog (CAS 332176-90-6)

The target compound bears the tetrazol-1-yl group at the 3-position (meta) of the benzamide ring, in contrast to the commercially available regioisomer N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide (CAS 332176-90-6), which carries the tetrazole at the 4-position (para). The meta-substitution pattern was explicitly selected during the virtual screening campaign that identified 7919469 as an AXL kinase-directed hit [1]. Although no direct head-to-head comparison of the two regioisomers has been published, the spatial orientation conferred by the meta-tetrazole is expected to alter the hydrogen-bonding and hydrophobic interaction profile with the AXL ATP-binding pocket, as modeled in the homology screen. The para-substituted regioisomer has primarily been described in generic chemical catalogs without peer-reviewed biological profiling, whereas the meta-substituted 557779-42-7 has documented activity in a peer-reviewed cancer model [1].

Regioisomer Structure-activity relationship Positional isomer Tetrazole benzamide

ACAT Inhibitory Chemotype: Patent-Covered Class Membership with Tetrazole Bioisostere Advantage

US Patent 5,461,049 ('Amide tetrazole ACAT inhibitors') explicitly claims compounds of the formula wherein the aryl group includes naphthyl and the heterocycle is tetrazole, directly encompassing the chemotype of 557779-42-7 [1]. Within this patent class, tetrazole amides demonstrated potent ACAT inhibition in rat hepatic microsomes, with structurally related compounds achieving IC₅₀ values as low as 110 nM against human recombinant DGAT1 in subsequent profiling (ChEMBL data for close analogs) [2]. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, providing a pharmacokinetic advantage over carboxylic acid-containing ACAT inhibitors such as CI-976, which is subject to glucuronidation and more rapid clearance. While direct ACAT IC₅₀ data for 557779-42-7 itself has not been publicly disclosed, its precise structural fit within the patented Markush claims positions it as a procurement candidate for ACAT inhibitor screening cascades.

ACAT inhibitor Cholesterol metabolism Tetrazole bioisostere Patent chemotype

Best Research and Industrial Application Scenarios for N-(Naphthalen-1-yl)-3-(1H-tetrazol-1-yl)benzamide (557779-42-7)


Overcoming Acquired Gallium Resistance in Non-Small Cell Lung Cancer (NSCLC) Models

557779-42-7 is most appropriately deployed in in vitro and in vivo models of gallium-resistant lung adenocarcinoma, where its 13-fold anti-proliferative advantage over gallium acetylacetonate has been established in A549 R-cells [1]. Procurement for this application is justified when the research objective is to study AXL-dependent resistance mechanisms or to screen for synergistic combinations that restore gallium sensitivity.

AXL Kinase-Focused Hit-to-Lead and Chemical Probe Development

The compound was identified through virtual screening of an AXL kinase homology model and demonstrated AXL protein suppression in resistant cells [1]. It serves as a structurally validated starting point for medicinal chemistry optimization targeting the AXL receptor tyrosine kinase, which is implicated in metastasis, epithelial-mesenchymal transition, and resistance to EGFR inhibitors across multiple cancer types.

ACAT/DGAT1 Inhibitor Screening and Metabolic Disease Programs

As a chemotype encompassed by US Patent 5,461,049 for amide-tetrazole ACAT inhibitors [2], 557779-42-7 is a relevant procurement choice for laboratories screening against acyl-CoA:cholesterol acyltransferase or diacylglycerol O-acyltransferase 1. The tetrazole ring serves as a metabolically stable carboxylic acid bioisostere, offering a pharmacokinetic advantage over traditional carboxylic acid-based ACAT inhibitors such as CI-976 in lead optimization campaigns for hypercholesterolemia or atherosclerosis [3].

Regioisomeric Structure-Activity Relationship (SAR) Studies on Tetrazole-Benzamide Scaffolds

The meta-substituted (3-tetrazol-1-yl) benzamide of 557779-42-7 provides a biologically validated counterpart to the para-substituted regioisomer (CAS 332176-90-6), which lacks peer-reviewed biological data [1]. Procuring both regioisomers enables systematic SAR exploration of the spatial requirements for AXL kinase engagement and anti-proliferative activity, an essential component of rational lead optimization.

Quote Request

Request a Quote for N-(naphthalen-1-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.